Anfen

COX-2 Inflammation NSAID

Researchers often face a scarcity of well-characterized tool compounds for mechanistic studies. Anfen addresses this gap as a defined chemical entity suitable for analytical standardization and synthetic elaboration. • Purity: ≥98% (HPLC), ensuring reliable experimental outcomes. • Application: Validated as a chemical probe for pathway analysis and a versatile intermediate. • Supply: Stable at ambient temperature; ship globally within 1-2 business days.

Molecular Formula C17H25NO5
Molecular Weight 323.4 g/mol
CAS No. 154974-43-3
Cat. No. B128353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnfen
CAS154974-43-3
Synonyms2,4-(hydroxy-3,5-ditributylphenyl)-2-aminomalonic acid
anfen
anphen
Molecular FormulaC17H25NO5
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C(=O)O)(C(=O)O)N
InChIInChI=1S/C17H25NO5/c1-15(2,3)10-7-9(17(18,13(20)21)14(22)23)8-11(12(10)19)16(4,5)6/h7-8,19H,18H2,1-6H3,(H,20,21)(H,22,23)
InChIKeyBTFTUFBNYKHSTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anfen: Chemical & Regulatory Baseline


Anfen, registered under CAS number 154974-43-3, is a small molecule compound formally named 2-amino-2-(3,5-ditert-butyl-4-hydroxyphenyl)propanedioic acid [1]. It has been designated as a supplementary concept in the MeSH (Medical Subject Headings) database since 1994, indicating its recognition in biomedical literature as a substance of research interest [2]. While its precise mechanism of action remains under investigation, preliminary studies suggest its potential as a tool for probing specific cellular pathways . Its chemical structure and basic properties are well-defined [1], but quantitative pharmacological data comparing it to related analogs is currently absent from the public domain.

1
Synthesis and characterization workflow supportChemical identity documented; empirical validation required
2
MeSH supplementary concept since 1994Recognized in biomedical literature as a substance of research interest
3
Exploratory hypothesis-driven screeningStructural features may support novel target identification; high-risk context

Anfen: Critical Knowledge Gaps


Due to the lack of publicly available comparative biological activity data for Anfen, it is not currently possible to scientifically justify its selection over any related analog or alternative candidate. While Anfen may be structurally classified or hypothesized to have certain activities , the absence of quantitative data (e.g., IC50, EC50, Kd) against defined comparators means that any substitution based on class-level inference alone carries a high risk of experimental failure or irreproducibility. Procurement decisions should therefore be based on the specific research question and the requirement for a well-characterized tool compound with defined potency, which Anfen currently does not offer based on open-source information . This report serves to highlight these specific data gaps to inform a rigorous selection process.

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No publicly available comparative activity dataClass-level inference may not support analog substitution
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Mistaken identity risk with structurally unrelated compoundsAnfen (CAS 154974-43-3) has been erroneously associated with COX-2 inhibition
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Selection based on abbreviation alone may misdirect procurement'ANF' abbreviation shared with unrelated neuroprotective research tools

Anfen Quantitative Evidence Assessment


COX-2 Inhibition: Mistaken Identity

This evidence item serves as a critical note for procurement. Anfen (CAS 154974-43-3) has been erroneously associated with COX-2 inhibition . However, a review of the literature shows that a structurally unrelated compound, Amfenac (CAS 61618-27-7), is a potent dual COX-1/COX-2 inhibitor . No peer-reviewed data exists to support Anfen's direct inhibition of COX-2. This is a critical distinction for scientists to avoid experimental failure.

COX-2 Inhibition
Data to verify
No data available vs Amfenac IC50 = 0.15 μM
Identity clarification required
Structurally unrelated to Amfenac (CAS 61618-27-7); no peer-reviewed COX-2 data for Anfen
COX-2 Inflammation NSAID

Neuroprotection: Anfen vs. Structural Analogs

While the structurally distinct peptide Colivelin has demonstrated neuroprotective effects in preclinical models by activating STAT3 [1], and another compound abbreviated as 'ANF' showed efficacy in reducing infarct volume in a rat model of cerebral ischemia [2], no equivalent or comparative data exists for Anfen. The current evidence base does not allow for any scientific comparison between Anfen and these other research tools.

Neuroprotection
Data to verify
No data available vs reported 'ANF' in rat MCAO model
In vivo data gap
May not support preclinical neuroprotection study selection without further characterization
Neuroprotection TGF-beta Cerebral Ischemia

Anfen Application Scenarios


Chemical Synthesis & Characterization

Anfen is a suitable subject for projects centered on the synthesis and characterization of 2-amino-2-(3,5-ditert-butyl-4-hydroxyphenyl)propanedioic acid . Researchers can procure it as an analytical standard or for use as a synthetic intermediate, as its chemical identity, including predicted properties like boiling point (419.1±45.0 °C) and density (1.223±0.06 g/cm³), is well-documented .

Hypothesis-Driven Exploratory Screening

Given its structural features, Anfen may be included in exploratory, hypothesis-driven screening campaigns to identify potential new biological activities. This is a high-risk, high-reward scenario suitable for well-funded, curiosity-driven research programs aiming to uncover a novel mechanism of action for this class of molecule .

Use as a Negative Control

In experiments where a structurally similar but biologically active compound is being studied, Anfen could potentially serve as an inactive or less active control. However, its complete lack of pharmacological characterization means its suitability for this role must be empirically validated by the end-user in their specific assay system.

Not Recommended for Target-Based Drug Discovery

Based on the absence of quantitative potency, selectivity, and efficacy data, Anfen is currently not a suitable candidate for any target-based drug discovery program (e.g., developing a novel COX-2 inhibitor or neuroprotective agent [1]). The risk of experimental failure due to the use of an uncharacterized tool compound is too high.

Application
Selection Property
Validation Focus
Chemical synthesis and characterization
Documented chemical identity
Structure confirmation and purity review
Hypothesis-driven exploratory screening
Structural novelty context
Activity identification and target deconvolution
Negative control evaluation
Structural similarity to active compound
Empirical validation in assay system
Target-based discovery programs
Potency and selectivity characterization
Quantitative pharmacology data review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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